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N-(2-

phenoxyethyl)cyclohexanamine

CAS No.: 356532-64-4

Cat. No.: B1504077

Get Quote

An In-Depth Technical Guide to the Core Chemical Properties of N-(2-
phenoxyethyl)cyclohexanamine

Preamble: Navigating Undocumented Chemical
Space
In the landscape of chemical research and drug development, scientists often encounter novel

molecular entities for which no established literature exists. The compound N-(2-
phenoxyethyl)cyclohexanamine is one such entity. This guide is structured not as a review of

existing data, but as a predictive exploration grounded in the fundamental principles of organic

chemistry and extensive data from analogous structures. As Senior Application Scientist, my

objective is to provide a robust, field-proven framework for how a researcher should approach

the synthesis, characterization, and handling of this novel secondary amine. This document

serves as both a technical guide and a methodological blueprint for investigating new chemical

matter with scientific integrity.
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Molecular Structure and Rationale
N-(2-phenoxyethyl)cyclohexanamine incorporates three key structural motifs: a saturated

aliphatic cyclohexane ring, a secondary amine linker, and an aromatic phenoxyethyl group. The

combination of a bulky, lipophilic cyclohexyl group with a more polar and rigid phenoxy moiety

suggests potential applications where molecular recognition, membrane interaction, or specific

solvency properties are required. Our investigation begins with a reliable method for its

synthesis.

Proposed Synthesis: Reductive Amination
Direct alkylation of cyclohexylamine with a 2-phenoxyethyl halide is a possible synthetic route,

but this method is notoriously difficult to control and often results in a mixture of mono- and di-

alkylated products, alongside quaternary ammonium salt formation.[1] A more elegant and

high-yielding approach is the reductive amination of cyclohexanone with 2-phenoxyethylamine.

[1][2] This one-pot reaction proceeds through an imine intermediate which is reduced in situ,

offering excellent control and selectivity for the desired secondary amine.[3]

Synthetic Workflow Diagram
The overall process from synthesis to confirmed structure follows a logical and self-validating

workflow.
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Synthesis & Purification

Spectroscopic Characterization

Reactants:
Cyclohexanone

2-Phenoxyethylamine

One-Pot Reaction:
Reductive Amination

(e.g., NaBH(OAc)₃, DCE)

Aqueous Work-up
& Extraction

Purification:
Silica Gel Chromatography

Pure Product:
N-(2-phenoxyethyl)cyclohexanamine

Mass Spectrometry (MS)
Confirm Molecular Weight & Formula

Infrared (IR) Spectroscopy
Identify Functional Groups (N-H, C-O)

NMR Spectroscopy
(¹H, ¹³C, COSY, HSQC)
Elucidate Full Structure

Structural Confirmation

Click to download full resolution via product page

Caption: Proposed workflow for synthesis and structural confirmation.
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Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale and must be performed in a well-ventilated fume

hood.

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir

bar, add cyclohexanone (0.98 g, 10 mmol, 1.0 equiv.) and 2-phenoxyethylamine (1.37 g, 10

mmol, 1.0 equiv.).

Solvent Addition: Dissolve the reactants in 1,2-dichloroethane (DCE, 40 mL).

Reductant Addition: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.54 g, 12

mmol, 1.2 equiv.) to the stirring solution portion-wise over 10 minutes. The reaction is

typically exothermic.

Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated

aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir vigorously for 30 minutes

until gas evolution ceases.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and

extract the aqueous layer with dichloromethane (DCM, 3 x 30 mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium

sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to

yield the crude product.

Purification: Purify the crude oil via flash column chromatography on silica gel, using a

gradient eluent system (e.g., starting with 100% hexane and gradually increasing the polarity

with ethyl acetate) to isolate the pure N-(2-phenoxyethyl)cyclohexanamine.

Predicted Physicochemical & Spectroscopic
Properties
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The following properties are predicted based on the molecular structure and data from

analogous compounds. Experimental verification is essential.[4]

Physicochemical Data
Property Predicted Value Justification

Molecular Formula C₁₄H₂₁NO -

Molecular Weight 219.33 g/mol -

Appearance Colorless to pale yellow oil
Typical for secondary amines

of this molecular weight.

Boiling Point > 250 °C

High molecular weight and

capacity for N-H hydrogen

bonding.

Solubility
Soluble in DCM, Ether, EtOAc;

Insoluble in water

Large hydrophobic regions

(cyclohexyl, phenyl).

pKa (Conjugate Acid) ~10.0 - 10.5

Based on cyclohexylamine

(pKa ≈ 10.6), slightly reduced

by the mildly electron-

withdrawing phenoxyethyl

group.

Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is the cornerstone of structural confirmation.[5][6]
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Technique Predicted Observations

¹H NMR

~7.30-7.25 ppm (m, 2H): Aromatic H (meta to -

O).~6.95-6.90 ppm (m, 3H): Aromatic H (ortho &

para to -O).~4.05 ppm (t, 2H): -O-CH₂-.~2.90

ppm (t, 2H): -N-CH₂-CH₂-.~2.50 ppm (m, 1H): -

N-CH- (cyclohexyl).~2.0-1.0 ppm (m, 11H):

Cyclohexyl -CH₂- and one N-H (broad, D₂O

exchangeable).

¹³C NMR

~158.8 ppm: Aromatic C-O.~129.5 ppm:

Aromatic C-H (meta).~120.8 ppm: Aromatic C-H

(para).~114.5 ppm: Aromatic C-H (ortho).~67.5

ppm: -O-CH₂-.~58.0 ppm: -N-CH-

(cyclohexyl).~47.5 ppm: -N-CH₂-.~33.0, 26.0,

25.0 ppm: Cyclohexyl carbons.

IR (Infrared)

3350-3300 cm⁻¹: N-H stretch (secondary amine,

single band).[5]3100-3000 cm⁻¹: Aromatic C-H

stretch.2930, 2855 cm⁻¹: Aliphatic C-H

stretch.~1240 cm⁻¹: Aryl-O-C stretch (strong,

characteristic of aryl ethers).

MS (Mass Spec.)

m/z = 219 [M]⁺: Molecular ion peak (odd,

confirms one N atom).[5]m/z = 122: [M -

C₆H₁₁]⁺, loss of cyclohexyl radical.m/z = 98: [M -

C₈H₉O]⁺, loss of phenoxyethyl radical.

Predicted Chemical Reactivity
The reactivity of N-(2-phenoxyethyl)cyclohexanamine is dominated by the secondary amine

functionality.

Basicity and Salt Formation: As a moderately strong base, it will react exothermically with

mineral acids (e.g., HCl) and organic acids to form the corresponding ammonium salts. This

reaction can be used to prepare water-soluble derivatives.
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Nucleophilic Acylation: The lone pair on the nitrogen atom makes it an effective nucleophile.

It will react readily with acylating agents like acetyl chloride or acetic anhydride to form the

corresponding N-acetyl amide. This is a robust reaction for derivatization.

Reaction with Nitrous Acid (HNO₂): A key diagnostic reaction for secondary amines is their

reaction with nitrous acid (generated in situ from NaNO₂ and HCl) to form N-nitrosamines.[7]

These compounds are typically yellow oils and are potent carcinogens, requiring careful

handling.

Reactivity Diagram: Acylation
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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